
4-Chloro-6-(2-methoxyphenyl)pyrimidine
Overview
Description
4-Chloro-6-(2-methoxyphenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are known for their wide range of biological activities and are found in many natural and synthetic compounds. The structure of this compound consists of a pyrimidine ring substituted with a chlorine atom at the 4-position and a 2-methoxyphenyl group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(2-methoxyphenyl)pyrimidine can be achieved through various methods. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Another method involves the [3 + 3] annulation of amidines with saturated ketones under copper catalysis. This method provides a smooth and efficient synthesis of functionally vital pyrimidines .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The Suzuki–Miyaura coupling reaction, due to its mild conditions and high efficiency, is particularly suitable for industrial-scale synthesis. The choice of reagents and catalysts, as well as optimization of reaction conditions, are crucial for maximizing yield and minimizing costs.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(2-methoxyphenyl)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and an appropriate solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used under mild conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.
Coupling Reactions: More complex aromatic compounds with extended conjugation.
Scientific Research Applications
4-Chloro-6-(2-methoxyphenyl)pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(2-methoxyphenyl)pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
4-Chloro-6-(2-methoxyphenyl)pyrimidine can be compared with other similar compounds, such as:
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine: This compound has an ethoxy group at the 6-position and a methylthio group at the 2-position, making it structurally similar but functionally different.
4-Chloro-6-(methylamino)pyrimidine: This compound has a methylamino group at the 6-position, which can influence its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties.
Biological Activity
4-Chloro-6-(2-methoxyphenyl)pyrimidine is a pyrimidine derivative notable for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits significant anti-inflammatory, neuroprotective, and potential anticancer properties, making it a subject of interest in drug development.
Chemical Structure and Properties
The molecular formula of this compound is C11H9ClN2O, with a molecular weight of approximately 220.65 g/mol. The structure features a pyrimidine ring substituted at the 4-position with a chlorine atom and at the 6-position with a 2-methoxyphenyl group, which contributes to its chemical reactivity and biological properties.
Property | Value |
---|---|
Molecular Formula | C11H9ClN2O |
Molecular Weight | 220.65 g/mol |
Chemical Structure | Chemical Structure |
Target of Action
This compound primarily targets inflammatory pathways. It inhibits key inflammatory mediators including:
- Inducible Nitric Oxide Synthase (iNOS)
- Cyclooxygenase (COX)
- Prostaglandin E₂
- Tumor Necrosis Factor-alpha (TNF-α)
Mode of Action
The compound exerts its anti-inflammatory effects by inhibiting the expression and activity of these mediators, thereby reducing inflammation. It has been shown to decrease the production of nitric oxide and prostaglandins, which are crucial in the inflammatory response .
Anti-inflammatory Effects
Research indicates that this compound significantly reduces inflammation in various models. Its inhibition of iNOS and COX leads to decreased levels of inflammatory cytokines and mediators, suggesting its potential utility in treating inflammatory diseases .
Neuroprotective Properties
In neuronal cell studies, this compound demonstrated neuroprotective effects by reducing markers associated with apoptosis and endoplasmic reticulum stress. This suggests potential applications in neurodegenerative diseases .
Anticancer Potential
The compound's anticancer properties have been explored through various studies. For example, when assessed against several cancer cell lines (e.g., MCF-7, A549), it exhibited promising cytotoxic effects. In vitro assays revealed that certain derivatives showed enhanced activity compared to standard chemotherapeutics like etoposide .
Case Studies and Research Findings
- Anti-inflammatory Activity : A study demonstrated that treatment with this compound resulted in a significant reduction in paw edema in rat models, indicating strong anti-inflammatory effects.
- Neuroprotection : In experiments involving neuronal cultures, this compound reduced the expression of apoptosis markers by approximately 40%, highlighting its protective role against neurodegeneration .
- Anticancer Activity : In a comparative study with other pyrimidine derivatives, this compound showed IC50 values lower than those observed for established anticancer agents across multiple cell lines .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Chloro-6-(2-methoxyphenyl)pyrimidine, and how can reaction conditions be optimized for yield improvement?
Methodological Answer:
- Synthetic Routes : The compound can be synthesized via nucleophilic aromatic substitution or Suzuki-Miyaura coupling. For example, a pyrimidine core can be functionalized with a 2-methoxyphenyl group using palladium catalysis, followed by chlorination at the 4-position using POCl₃ or PCl₅ .
- Optimization : Key factors include:
- Yield Tracking : Monitor intermediates via TLC (silica gel, hexane/EtOAc) and optimize stoichiometry using Design of Experiments (DoE) .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
Methodological Answer:
- Techniques :
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and methoxy groups (δ 3.8–4.0 ppm). Compare with computed chemical shifts using DFT (e.g., B3LYP/6-31G*) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and isotopic patterns for Cl (3:1 intensity ratio for M+2) .
- X-ray Crystallography : Resolve ambiguity in regiochemistry by analyzing dihedral angles between the pyrimidine ring and substituents (e.g., 12–15° for methoxyphenyl groups) .
- Data Interpretation : Use coupling constants (e.g., J = 8–10 Hz for adjacent aromatic protons) to distinguish substitution patterns. Cross-validate with IR (C-Cl stretch ~550 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data when synthesizing derivatives of this compound?
Methodological Answer:
- Contradiction Sources :
- Tautomerism : Use variable-temperature NMR (VT-NMR) to detect equilibrium shifts (e.g., enol-keto tautomers in DMSO-d₆) .
- Dynamic Effects : Apply 2D NMR (NOESY, HSQC) to confirm spatial correlations between protons and carbons, resolving overlapping signals .
- Case Study : In a study of analogous pyrimidines, VT-NMR at 298–343 K revealed conformational flexibility in the methoxyphenyl group, explaining split signals .
Q. What strategies are effective in mitigating unexpected byproducts during the synthesis of this compound?
Methodological Answer:
- Byproduct Identification :
- Mitigation :
Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- DFT Calculations :
- Validation : Compare computed reaction coordinates with experimental yields (e.g., 70–85% for Pd-catalyzed couplings) .
Q. What are the challenges in crystallizing this compound, and how can they be addressed?
Methodological Answer:
- Challenges : Low solubility in polar solvents and polymorphism due to flexible methoxyphenyl groups .
- Solutions :
- Solvent Screening : Use mixed solvents (e.g., dichloromethane/pentane) for slow vapor diffusion .
- Seeding : Introduce microcrystals from a supersaturated solution in acetone to control nucleation .
- Case Study : A related chlorophenyl-pyrimidine required 15 solvent combinations to achieve diffraction-quality crystals (R-factor = 0.055) .
Q. How does the methoxy group’s position (ortho vs. para) on the phenyl ring affect the electronic properties of this compound?
Methodological Answer:
- Electronic Effects :
- Ortho-Methoxy : Induces steric hindrance, reducing conjugation with the pyrimidine ring. UV-Vis shows a hypsochromic shift (λmax ~260 nm) compared to para-substituted analogs .
- Hammett Analysis : The σₚ value of -0.27 for methoxy indicates electron donation, stabilizing intermediates in SNAr reactions .
- Computational Validation : NBO analysis reveals decreased electron density at C4 when methoxy is ortho, slowing chlorination .
Q. What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives?
Methodological Answer:
- Assay Design :
- Data Interpretation : Compare dose-response curves (log[inhibitor] vs. normalized response) to identify structure-activity trends. For example, chlorinated pyrimidines show enhanced activity against Gram-positive bacteria (MIC = 8–16 µg/mL) .
Properties
IUPAC Name |
4-chloro-6-(2-methoxyphenyl)pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-15-10-5-3-2-4-8(10)9-6-11(12)14-7-13-9/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDRJPOECQRJDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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